molecular formula C22H18ClN3O B11674771 3-(9H-carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B11674771
M. Wt: 375.8 g/mol
InChI Key: KTBYQWRJLIXKML-BUVRLJJBSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propane chain The compound also contains a chlorophenyl group, which adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of a carbazole derivative. This can be achieved through the reaction of carbazole with a suitable alkylating agent to introduce the propane chain.

    Hydrazide Formation: The next step involves the conversion of the alkylated carbazole to the corresponding hydrazide. This can be done by reacting the alkylated carbazole with hydrazine hydrate under reflux conditions.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-chlorobenzaldehyde to form the Schiff base. This reaction is typically carried out in ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H18ClN3O/c23-17-11-9-16(10-12-17)15-24-25-22(27)13-14-26-20-7-3-1-5-18(20)19-6-2-4-8-21(19)26/h1-12,15H,13-14H2,(H,25,27)/b24-15+

InChI Key

KTBYQWRJLIXKML-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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